molecular formula C8H8ClNO B13489577 6-Ethenylpyridine-2-carbaldehyde hydrochloride

6-Ethenylpyridine-2-carbaldehyde hydrochloride

Cat. No.: B13489577
M. Wt: 169.61 g/mol
InChI Key: NYPNILHHXGHZCR-UHFFFAOYSA-N
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Description

6-Ethenylpyridine-2-carbaldehyde hydrochloride is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . . This compound is characterized by the presence of an ethenyl group attached to a pyridine ring, along with a carbaldehyde group and a hydrochloride salt.

Chemical Reactions Analysis

6-Ethenylpyridine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

6-Ethenylpyridine-2-carbaldehyde hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethenylpyridine-2-carbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

6-Ethenylpyridine-2-carbaldehyde hydrochloride can be compared with other similar compounds, such as:

Biological Activity

6-Ethenylpyridine-2-carbaldehyde hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with various aldehydes under acidic conditions. The process can be optimized by adjusting reaction conditions such as temperature and catalyst type to yield high purity products .

Antiviral Activity

Research indicates that derivatives of pyridine compounds, including 6-ethenylpyridine-2-carbaldehyde, exhibit significant antiviral properties. For instance, studies have demonstrated that certain substituted pyridine derivatives show inhibitory effects against the dengue virus serotype 2 (DENV2), with IC50 values indicating effective concentration levels for antiviral activity .

Table 1: Antiviral Activity of Pyridine Derivatives

CompoundVirus TargetIC50 (µM)CC50 (µM)Selectivity Index (SI)
Iso-Pr-substituted derivativeDENV23.0316.065.30
Iso-Bu derivativeDENV20.4919.3939.5

Cytotoxicity

In addition to antiviral properties, cytotoxicity assessments have been conducted to evaluate the safety profile of these compounds. The cytotoxicity is measured using cell lines such as MCF-7 and Huh7, with results showing varying degrees of toxicity depending on the substituents on the pyridine ring .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
Ethyl-substituted derivativeMCF-716.54
Isopropyl-substituted derivativeHuh75.27

The mechanism by which this compound exerts its biological effects appears to involve interference with viral replication processes. Studies suggest that these compounds do not exhibit virucidal activity but instead inhibit the early stages of viral lifecycle by reducing intracellular production of viral proteins . This mode of action is crucial for developing therapeutic strategies against viral infections.

Case Studies

  • Dengue Virus Inhibition : A study evaluated various pyridine derivatives against DENV2, revealing that the iso-Bu derivative showed exceptional selectivity and potency, suggesting a promising avenue for further drug development against dengue fever .
  • Antioxidant Activity : Although primarily focused on antiviral properties, some studies also assessed antioxidant capabilities using the DPPH assay, indicating low antioxidant activity compared to standard antioxidants like ascorbic acid .

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

6-ethenylpyridine-2-carbaldehyde;hydrochloride

InChI

InChI=1S/C8H7NO.ClH/c1-2-7-4-3-5-8(6-10)9-7;/h2-6H,1H2;1H

InChI Key

NYPNILHHXGHZCR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(=CC=C1)C=O.Cl

Origin of Product

United States

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